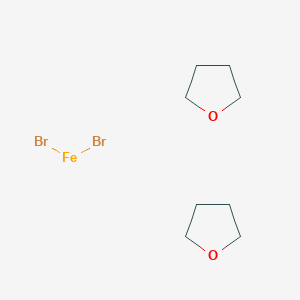![molecular formula C15H19FN2O5S B12304732 (2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid](/img/structure/B12304732.png)
(2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluorobenzenesulfonyl group and a formamido group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring is first substituted with a 4-fluorobenzenesulfonyl group through a nucleophilic substitution reaction. This intermediate is then reacted with formamide under controlled conditions to introduce the formamido group. The final step involves the addition of the propanoic acid moiety, which is achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The fluorobenzenesulfonyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group is known to enhance the compound’s binding affinity to these targets, while the formamido group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the piperidine ring and fluorobenzene moiety but lacks the sulfonyl and formamido groups.
Atorvastatin Related Compound E: This compound contains a fluorophenyl group and is used in pharmaceutical research.
Uniqueness
(2S)-2-{[1-(4-Fluorobenzenesulfonyl)piperidin-4-YL]formamido}propanoic acid is unique due to the presence of both the fluorobenzenesulfonyl and formamido groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19FN2O5S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-6-8-18(9-7-11)24(22,23)13-4-2-12(16)3-5-13/h2-5,10-11H,6-9H2,1H3,(H,17,19)(H,20,21) |
InChI Key |
RIAGHMBGHWDNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


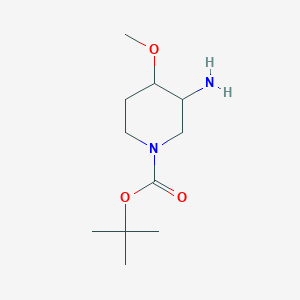
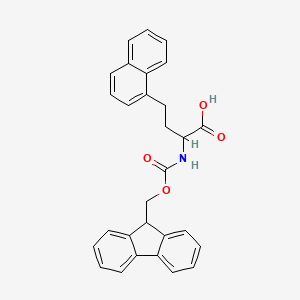
![[4-[[4-amino-2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxobutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12304666.png)

![4-[[5-Ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-2-methyl-4-oxobutanoic acid](/img/structure/B12304677.png)
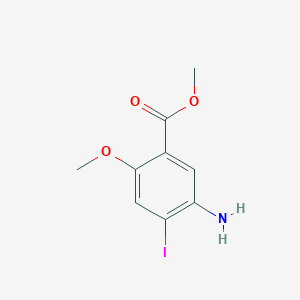
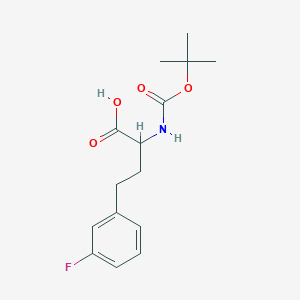
![methyl 2-[7-(furan-3-yl)-1,8,12,15,15-pentamethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-13-yl]acetate](/img/structure/B12304701.png)
![3-benzhydryl-6-(4-methoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12304714.png)
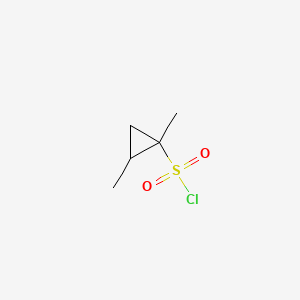
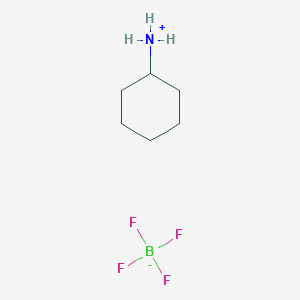
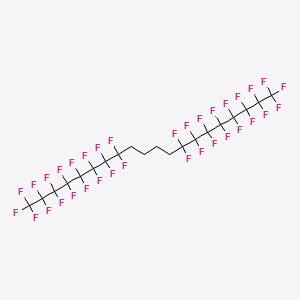
![5-Hydroxy-2-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12304736.png)
